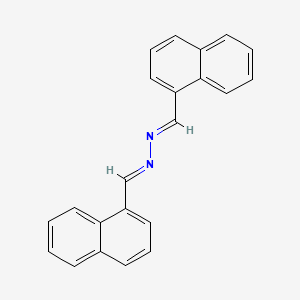

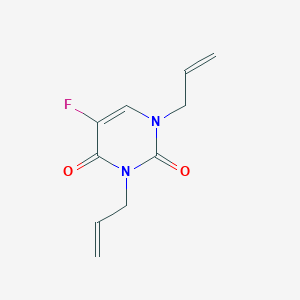

![molecular formula C18H14ClN3O2 B5598197 N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)

N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide is a complex organic molecule that includes various functional groups such as chlorophenyl, pyridazinyl, and benzamide. These groups suggest that the compound could be of interest in fields like medicinal chemistry and materials science due to the unique properties conferred by its structure.

Synthesis Analysis

The synthesis of similar complex organic molecules typically involves multi-step reactions, including the formation of the pyridazinyl moiety, introduction of the chlorophenyl group, and final coupling to form the benzamide linkage. For instance, methodologies like the Bischler-Napieralski reaction have been applied to synthesize related compounds by cyclizing benzamides under specific conditions (Browne et al., 1981).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR, and IR spectroscopy. These analyses provide insights into the compound's conformation, bond lengths, angles, and overall geometry. For example, detailed structural studies of related benzamide derivatives have been conducted to understand their conformational characteristics and rotational barriers, revealing the importance of intramolecular hydrogen bonds and the spatial arrangement of functional groups (Grassi et al., 2002).

Chemical Reactions and Properties

The presence of reactive functional groups in N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide suggests it could undergo various chemical reactions, such as nucleophilic substitution at the chlorophenyl site or amidation reactions involving the benzamide moiety. The compound's chemical behavior is influenced by factors like electronic effects and steric hindrance, which can be predicted through computational studies, including DFT calculations.

Physical Properties Analysis

The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal structure, are closely related to their molecular structure. For example, the crystalline structure and hydrogen bonding patterns of similar compounds have been elucidated, providing insights into their solid-state properties and interactions (Kranjc et al., 2012).

Applications De Recherche Scientifique

Binding Characteristics and Biological Activity

The differentiation between two ligands for peripheral benzodiazepine binding sites has been studied through thermodynamic analyses, indicating that different ligands may act as agonists or antagonists at these sites. This study suggests potential applications in elucidating the physiological relevance of peripheral benzodiazepine binding sites (Fur et al., 1983). Additionally, the anti-inflammatory properties of certain ligands have been explored, highlighting the role of peripheral benzodiazepine receptors in inflammatory responses and suggesting potential therapeutic applications (Torres et al., 1999).

Synthetic Pathways and Chemical Properties

Studies on the synthesis and structural characterization of compounds reveal insights into the chemical properties and potential applications of N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide derivatives. Research on the synthesis, crystal structure analysis, and the investigation of spectral IR, NMR, and UV-Vis properties of related compounds provide a foundation for understanding the molecular characteristics and facilitating the design of new compounds with desired properties (Demir et al., 2016).

Advanced Oxidation Processes

The exploration of advanced oxidation processes based on redox cycles highlights the potential for environmental applications, such as the degradation of organic pollutants in water. The study on the Cr(III)/Cr(VI) redox cycle demonstrates the effectiveness of this process in degrading contaminants like 4-chlorophenol, suggesting the applicability of N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide in environmental remediation (Bokare & Choi, 2011).

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2/c1-12-5-10-17(22-21-12)24-16-8-6-13(7-9-16)18(23)20-15-4-2-3-14(19)11-15/h2-11H,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXRRXDFGSBTAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

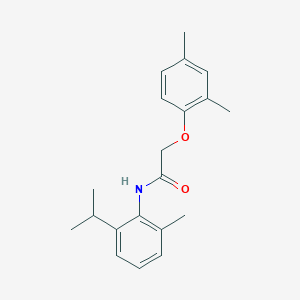

![1-cyclopropyl-4-{[4-(3,4-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5598117.png)

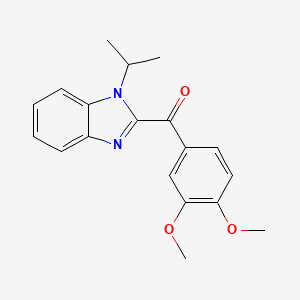

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-{[5-methyl-2-(methylthio)-3-thienyl]methylene}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5598123.png)

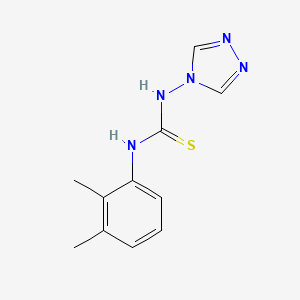

![4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5598137.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5598154.png)

![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5598174.png)

![8-(1,3-benzoxazol-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598185.png)

![methyl 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}benzoate](/img/structure/B5598211.png)

![2-{1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5598212.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-methylpropanoate](/img/structure/B5598219.png)